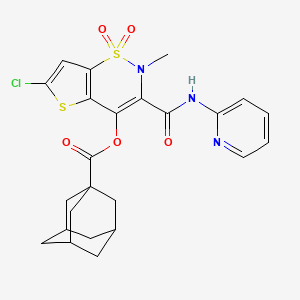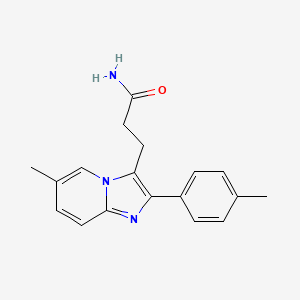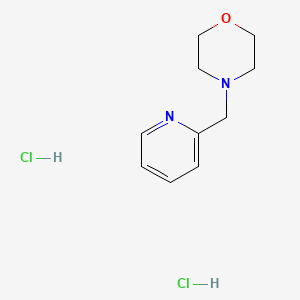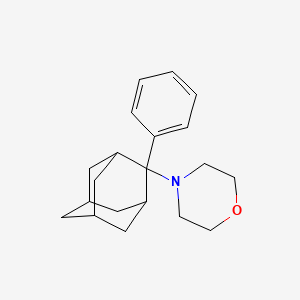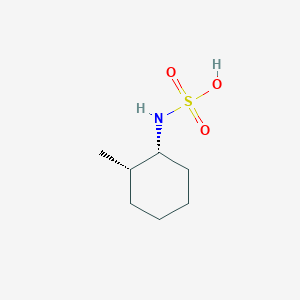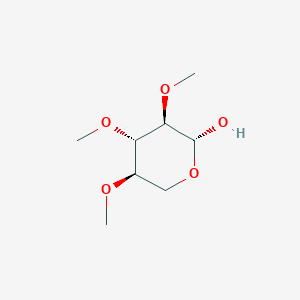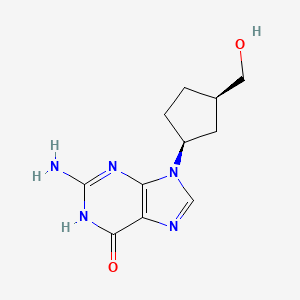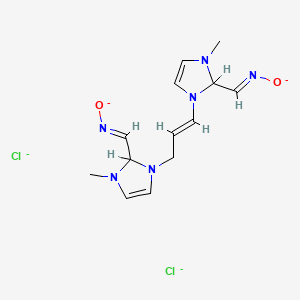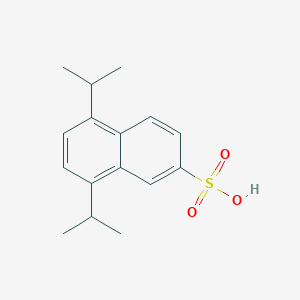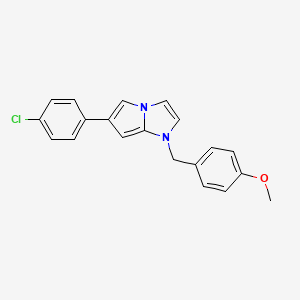
1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its ring(s). This particular compound features a pyrroloimidazole core with substituted phenyl and benzyl groups, which may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrroloimidazole core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the p-chlorophenyl and p-methoxybenzyl groups via nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in biological pathways.
Receptors: Binding to receptors to modulate cellular responses.
Pathways: Interference with signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo(1,2-a)imidazole: The parent compound without substitutions.
6-(p-Chlorophenyl)-1H-Pyrrolo(1,2-a)imidazole: A similar compound with only the p-chlorophenyl group.
1-(p-Methoxybenzyl)-1H-Pyrrolo(1,2-a)imidazole: A similar compound with only the p-methoxybenzyl group.
Uniqueness
1H-Pyrrolo(1,2-a)imidazole, 6-(p-chlorophenyl)-1-(p-methoxybenzyl)- is unique due to the presence of both p-chlorophenyl and p-methoxybenzyl groups, which may impart distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
102280-84-2 |
|---|---|
Molekularformel |
C20H17ClN2O |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
6-(4-chlorophenyl)-1-[(4-methoxyphenyl)methyl]pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C20H17ClN2O/c1-24-19-8-2-15(3-9-19)13-22-10-11-23-14-17(12-20(22)23)16-4-6-18(21)7-5-16/h2-12,14H,13H2,1H3 |
InChI-Schlüssel |
CLKLUQKZZVUSLA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C=CN3C2=CC(=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


